Product packaging for 1-(Boc-amino)cyclopropanecarboxylic acid(Cat. No.:CAS No. 88950-64-5)

1-(Boc-amino)cyclopropanecarboxylic acid

Cat. No.: B558649
CAS No.: 88950-64-5
M. Wt: 201,22 g/mole
InChI Key: DSKCOVBHIFAJRI-UHFFFAOYSA-N
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Description

Role in Peptidomimetics and Constrained Peptides

The incorporation of conformationally constrained amino acids like 1-(Boc-amino)cyclopropanecarboxylic acid is a prominent strategy in the design of peptidomimetics. tandfonline.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or receptor-binding affinity. By replacing a standard amino acid with a cyclopropane-containing analogue, researchers can lock a portion of a peptide's backbone into a specific, desired conformation. nih.gov This is a critical tool in modern drug discovery, as it allows for the synthesis of highly potent and specific agonists or inhibitors that mimic the bioactive conformation of natural ligands. tandfonline.comnih.gov The constrained nature of these amino acids helps in understanding the conformational requirements for biological activity. nih.gov

Influence on Metabolic Stability of Peptides

A major challenge in developing peptide-based drugs is their rapid degradation by proteases and peptidases in the body. nih.govnih.gov The incorporation of unnatural amino acids, including cyclopropane (B1198618) derivatives, is a key strategy to enhance the metabolic stability of peptides. nih.govnih.gov The unique, constrained structure of the cyclopropane ring can sterically hinder the approach of peptidases, making the adjacent peptide bonds less susceptible to enzymatic cleavage. nih.gov This resistance to hydrolysis extends the half-life of the peptide in vivo, improving its potential as a therapeutic agent. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO4 B558649 1-(Boc-amino)cyclopropanecarboxylic acid CAS No. 88950-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKCOVBHIFAJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350893
Record name 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88950-64-5
Record name 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88950-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Boc Amino Cyclopropanecarboxylic Acid and Its Derivatives

Strategies for Racemic Synthesis

Racemic synthesis provides the foundational routes to 1-aminocyclopropanecarboxylic acid and its derivatives. These methods are often high-yielding and utilize readily available starting materials, making them suitable for producing the compound on a larger scale before any potential chiral separation.

A classical and straightforward approach to the cyclopropane (B1198618) ring system involves the dialkylation of a methylene (B1212753) group activated by two electron-withdrawing groups. Malonic acid esters are common substrates for this transformation. The reaction proceeds by treating a malonic ester, such as diethyl malonate, with a base to form an enolate, which is then reacted with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909). orgsyn.org The process involves two sequential nucleophilic substitution reactions to form the three-membered ring. Subsequent hydrolysis of the diester and decarboxylation yields cyclopropanecarboxylic acid. To obtain the target amino acid, a glycine (B1666218) equivalent is used instead. For instance, diethyl acetamidomalonate can be similarly cyclized, followed by hydrolysis and decarboxylation to give 1-aminocyclopropane-1-carboxylic acid.

Another variation uses precursors like nitroacetic acid esters, which are alkylated with 1,2-dihaloethanes in the presence of a base. The resulting nitro-substituted cyclopropane ester can then be reduced and hydrolyzed to afford the final amino acid. google.com

Starting MaterialAlkylating AgentKey StepsReference
Diethyl malonate1,2-DibromoethaneBase-mediated cyclization, hydrolysis, functional group manipulation orgsyn.org
Glycine derivative (e.g., diethyl acetamidomalonate)1,2-DibromoethaneCyclization, hydrolysis, decarboxylation-
Nitroacetic acid ester1,2-DihaloethaneAlkylated cyclization, nitro reduction, hydrolysis google.com

This strategy is a refinement of the general dialkylation method, focusing specifically on precursors that are synthetic equivalents of glycine. A prominent example is the use of a Schiff base of glycine, often stabilized as a metal complex, most notably a Ni(II) complex. nih.gov This approach enhances the acidity of the α-protons, facilitating deprotonation and subsequent alkylation.

The reaction involves a two-step alkylation of a Ni(II) complex of a glycine Schiff base with a 1,2-electrophile like 1,2-dibromoethane. nih.gov The initial mono-alkylation is followed by an intramolecular cyclization under basic conditions to form the cyclopropane ring. nih.gov The metal complex serves as a template, holding the glycine equivalent in a favorable conformation for the reaction. After the cyclization, the complex is decomposed, typically with acid, to release the 1-aminocyclopropane-1-carboxylic acid, which can then be protected with a Boc group. nih.gov An alternative approach involves reacting isocyano-acetic acid esters with 1,2-dibromoethane in the presence of a strong base, although this method uses hazardous materials. google.com

Glycine Equivalent1,2-ElectrophileKey FeaturesReference
Ni(II) complex of glycine Schiff base1,2-DibromoethaneEnhanced α-proton acidity; high-yield cyclization nih.gov
Isocyano-acetic acid ester1,2-DibromoethaneUse of strong base; forms 1-isocyano-cyclopropane-carboxylic acid ester intermediate google.com

This method constructs the cyclopropane ring by adding a single carbon atom (a carbene or carbenoid) to a C=C double bond of an amino acid precursor. A common substrate is a dehydroamino acid derivative, which contains the requisite double bond.

Diazo Compounds : The reaction of an α-acylamino-acrylic acid ester with diazomethane (B1218177) is a known method. google.com This reaction proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then eliminates nitrogen gas upon pyrolysis or photolysis to yield the cyclopropane ring. google.comwikipedia.org More advanced methods generate diazo compounds in situ from tosylhydrazone salts, which then react with dehydroamino acids in a one-pot process. nih.govresearchgate.net Metal catalysts, such as those based on rhodium or mercury, can be used to modulate the reactivity and stereoselectivity of the cyclopropanation with diazo compounds. acs.org

Ylides : Sulfur or phosphorus ylides can also be used to deliver the carbene equivalent. For example, the conjugate addition of an ylide to a chiral bicyclic lactam containing an exocyclic double bond, followed by rearrangement, can form the spirocyclopropane structure. rsc.orgrsc.org

Carbene/Ylide SourceAlkene PrecursorReaction TypeReference
Diazomethaneα-Acylamino-acrylic acid ester1,3-dipolar cycloaddition followed by N₂ extrusion google.com
Tosylhydrazone salts (in situ diazo generation)Dehydroamino acidsOne-pot thermal or metal-catalyzed cyclopropanation nih.govresearchgate.net
Phosphorus or Sulfur YlidesMethylene-piperazine-dione (acceptor)Conjugate addition rsc.org

An alternative to building the ring is to start with a simple, pre-formed cyclopropane derivative and introduce the necessary functional groups. A key transformation in this category is the Curtius rearrangement. This reaction sequence typically starts with cyclopropanecarboxylic acid. The acid is converted to an acyl azide (B81097), usually via the corresponding acid chloride or ester. Gentle heating of the acyl azide causes it to rearrange with the loss of nitrogen gas, forming an isocyanate. This isocyanate can then be trapped with tert-butanol (B103910) to directly install the Boc-protected amine, or with water to form the free amine after decarboxylation. This method was utilized in an asymmetric synthesis approach starting from a chiral bicyclic lactam. rsc.org

Asymmetric and Stereoselective Synthesis

For applications in chiral drugs and peptides, obtaining enantiomerically pure 1-(Boc-amino)cyclopropanecarboxylic acid is essential. This is achieved either by separating the enantiomers from a racemic mixture or by using stereoselective synthetic methods.

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. tcichemicals.com This can be accomplished through several methods:

Diastereomeric Salt Formation : This classical method involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the amino acid. nih.gov

Chiral Auxiliaries : In this approach, a racemic starting material is reacted with a chiral auxiliary to form diastereomers. These are then separated, and a subsequent reaction is carried out, often with high diastereoselectivity due to the influence of the auxiliary. Finally, the auxiliary is cleaved to give the enantiomerically enriched product. For example, chiral bicyclic lactams have been used as auxiliaries in cyclopropanation reactions to produce the desired amino acid in high enantiomeric excess. rsc.org Similarly, (R)-phenylglycinol has been employed as a chiral auxiliary in a Strecker-type synthesis to create cyclopropane amino acid analogues. nih.gov

Chromatographic Separation : Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com Glycopeptide-based columns, for instance, are effective for resolving various amino acids. nih.govsigmaaldrich.com

TechniquePrincipleExample ApplicationReference
Diastereomeric Salt FormationSeparation of diastereomeric salts by crystallizationResolution of racemic amino acids using chiral acids/bases tcichemicals.comnih.gov
Chiral AuxiliariesCovalent bonding to a chiral molecule to guide stereoselective reactionsUse of chiral bicyclic lactams in cyclopropanation; (R)-phenylglycinol in Strecker synthesis rsc.orgnih.gov
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of enantiomers using glycopeptide or other chiral columns nih.govsigmaaldrich.com

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation involves the creation of a cyclopropane ring from an alkene with control over the stereochemistry of the newly formed chiral centers. These methods are powerful for establishing the core cyclopropane structure of the target amino acid derivatives.

The Kulinkovich reaction traditionally synthesizes cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. wikipedia.orgacsgcipr.org This intermediate then reacts with the ester to form the cyclopropanol (B106826) product. organic-chemistry.org

For the synthesis of amino-substituted cyclopropanes, modifications of the Kulinkovich reaction are employed. The Kulinkovich-Szymoniak reaction, a key variation, enables the preparation of primary cyclopropylamines directly from nitriles. organic-chemistry.org In this process, a Grignard reagent reacts with a nitrile in the presence of stoichiometric titanium(IV) isopropoxide. organic-chemistry.org The resulting azatitanacycle is then treated with a Lewis acid to yield the desired cyclopropylamine. organic-chemistry.org Another related method, the Kulinkovich-de Meijere reaction, can be used to prepare cyclopropylamines from amides. organic-chemistry.orgacsgcipr.org

Table 1: Key Features of the Kulinkovich-Szymoniak Reaction for Cyclopropylamine Synthesis

FeatureDescriptionReference
Reaction Type Modification of the Kulinkovich Reaction organic-chemistry.org
Starting Material Nitriles organic-chemistry.org
Key Reagents Grignard reagents, Titanium(IV) isopropoxide, Lewis Acid organic-chemistry.org
Intermediate Azatitanacycle organic-chemistry.org
Product Primary cyclopropylamine organic-chemistry.org

The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes in a stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. nih.govwikipedia.orgmasterorganicchemistry.com The classic reaction involves an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.orgtcichemicals.com This reaction is notable for its functional group tolerance, being compatible with alcohols, ethers, and carboxylic acids. wikipedia.org

The presence of a hydroxyl group on an allylic alcohol substrate can direct the cyclopropanation to occur on the same face of the double bond. organic-chemistry.org For unfunctionalized olefins, achieving high enantioselectivity has been a challenge, though methods using chiral auxiliaries or chiral reagents have been developed. acs.org A significant modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity. nih.govwikipedia.orgtcichemicals.com This approach has been utilized as a key step in the synthesis of complex natural products containing cyclopropane rings. nih.gov

Catalytic asymmetric cyclopropanation is a highly efficient method for synthesizing optically active cyclopropanes. researchgate.netorganic-chemistry.org These reactions typically involve the transfer of a carbene fragment from a diazo compound to an alkene, mediated by a chiral transition metal catalyst. nih.gov

Chiral rhodium researchgate.netorganic-chemistry.org and copper thieme-connect.de complexes are commonly used. For example, rhodium complexes with chiral ligands like (R)-BTPCP can catalyze the reaction between aryldiazoacetates and alkenes to produce cyclopropane α-amino acid precursors with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, copper(I) catalysts paired with chiral ligands have been successfully used for the cyclopropanation of various conjugated alkenes with reagents like methyl nitroacetate (B1208598) to give cyclopropane α-amino acid derivatives. thieme-connect.de More recently, cobalt-based catalytic systems have been developed for the asymmetric cyclopropanation of dehydroaminocarboxylates, providing direct access to chiral cyclopropyl (B3062369) α-amino acids with excellent enantioselectivities. acs.orgnih.gov Biocatalysis, using engineered enzymes like myoglobin, has also emerged as a powerful strategy for highly stereoselective cyclopropanation reactions. nih.govrochester.edu

Table 2: Examples of Catalytic Asymmetric Cyclopropanation

Catalyst SystemDiazo ReagentAlkene SubstrateKey OutcomeReference
Rh₂( (R)-BTPCP)₄AryldiazoacetatesN-vinylphthalimideHighly trans-selective synthesis of aminocyclopropanes. organic-chemistry.org
CuCl / AgSbF₆ / Chiral LigandMethyl nitroacetateConjugated AlkenesHigh yield, up to 95:5 dr, >90% ee. thieme-connect.de
Co(II) / Chiral Porphyrinα-AryldiazomethanesDehydroaminocarboxylatesHigh yields and excellent enantioselectivities. nih.gov
Engineered MyoglobinDiazoacetonitrileStyrenesUp to 99.9% de and ee. rochester.edu

Enantioselective Functionalization Approaches

Instead of building the cyclopropane ring from an alkene, an alternative strategy is to functionalize a precursor molecule in a way that generates the cyclopropane ring with high stereocontrol. The Michael-Initiated Ring Closure (MIRC) reaction is a prime example of this approach. rsc.orgrsc.org

MIRC is a tandem process that combines a conjugate addition (Michael reaction) with an intramolecular substitution to form a cyclopropane ring. researchgate.net In a typical enantioselective MIRC reaction, a nucleophile adds to a Michael acceptor, and the resulting enolate then displaces a leaving group within the same molecule to close the three-membered ring. rsc.orgrsc.org The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can induce high levels of enantioselectivity. rsc.org This method allows for the rapid synthesis of highly functionalized cyclopropanes, sometimes with multiple quaternary centers, from readily available starting materials. rsc.org

Intramolecular Cyclization of Gamma-Substituted Amino Acid Derivatives

The synthesis of cyclopropane amino acids can be achieved through the intramolecular cyclization of suitably functionalized acyclic amino acid precursors. researchgate.net This strategy relies on forming a bond between the α-carbon and the γ-carbon of an amino acid derivative.

One common approach involves generating a carbanion at the α-position of an amino acid derivative, which then acts as a nucleophile to displace a leaving group at the γ-position. This intramolecular nucleophilic substitution forms the cyclopropane ring. Another route is the intramolecular Michael addition, where a nitronate derived from a γ-nitro amino acid derivative cyclizes onto a conjugated ester, a reaction that can be promoted by bifunctional thiourea (B124793) catalysts to achieve high stereoselectivity. nih.gov Such methods have been successfully applied to generate a variety of conformationally constrained cyclic γ-amino acids, which can serve as precursors to cyclopropane amino acids. nih.gov The intramolecular cyclization of amino acid-derived diazoketones, catalyzed by various acids, can also lead to cyclic structures, although this more commonly forms larger rings like oxazinanones. frontiersin.orgresearchgate.net

Hofmann Rearrangement and Intramolecular Isocyanate Trapping

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a strong base, which generates an isocyanate intermediate in situ. wikipedia.orgchemistrysteps.com This isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the final amine. wikipedia.org

This rearrangement is particularly relevant for the synthesis of 1-aminocyclopropane-1-carboxylic acid and its derivatives. A key example is the synthesis of a precursor to 1-(Boc-amino)-2-vinylcyclopropanecarboxylate. In this synthesis, a cyclopropane-1,1-dicarboxamide derivative undergoes a Hofmann rearrangement using trichloroisocyanuric acid as the oxidant. acs.org This reaction converts one of the amide groups into an amine, thus establishing the crucial C1-amino substitution pattern on the cyclopropane ring. acs.org The stereochemical integrity of the migrating group is retained during the rearrangement. nrochemistry.com

The isocyanate intermediate formed during the Hofmann rearrangement is a reactive electrophile. chemistrysteps.com While it is typically trapped by water or an alcohol in the reaction medium to form the amine or a carbamate (B1207046) respectively masterorganicchemistry.comntu.edu.sg, it can also be trapped by an internal nucleophile if one is suitably positioned within the molecule, leading to a cyclic product.

Enzymatic Methods in Chiral Synthesis

Enzymatic methods offer a powerful strategy for the synthesis of chiral molecules, prized for their high selectivity and environmentally benign reaction conditions. researchgate.net In the context of this compound derivatives, enzymatic reactions are particularly valuable for establishing stereocenters with high enantiomeric excess.

A key approach is the kinetic resolution of a racemic mixture. For instance, the synthesis of enantiomerically pure β-aminocyclopropanecarboxylic acids (β-ACCs) can be achieved through the enzymatic hydrolysis of a racemic intermediate. nih.govresearchgate.netcapes.gov.br This process often employs lipases, which selectively hydrolyze one enantiomer of an ester derivative, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. nih.govresearchgate.net

Another significant application is in the asymmetric synthesis of complex derivatives. The synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a crucial intermediate for certain antiviral agents, utilizes enzymatic desymmetrization. researchgate.net In this process, an esterase, such as p-nitrobenzyl esterase from Bacillus subtilis, can selectively hydrolyze a prochiral diester, 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE), to produce the desired monoester intermediate with high enantioselectivity (over 90% e.e.). researchgate.net Protein engineering has been used to further improve the enantioselectivity of these enzymes. researchgate.netnih.gov For example, a mutant esterase with substitutions at key positions in the substrate-binding pocket achieved an enantiomeric excess of 98.9% for the desired product. researchgate.net

These biocatalytic methods represent a sustainable and highly efficient alternative to traditional chemical synthesis for producing chiral building blocks. researchgate.netnih.govrsc.org

Diastereoselective Synthesis of Beta-Aminocyclopropanecarboxylic Acids

The diastereoselective synthesis of β-aminocyclopropanecarboxylic acids (β-ACCs) is critical for controlling the three-dimensional structure of these conformationally restricted amino acids. Several effective strategies have been developed to achieve high diastereoselectivity.

One prominent method begins with pyrrole. nih.govresearchgate.netcapes.gov.br A racemic bicyclic compound is formed and then resolved via enzymatic hydrolysis. nih.govresearchgate.netcapes.gov.br Subsequent oxidation and deformylation of the separated enantiomers lead to the formation of distinct cis- and trans-β-ACC derivatives. nih.govresearchgate.net This pathway provides access to diastereomerically and enantiomerically pure β-ACCs, which serve as valuable building blocks for peptides. nih.gov

Another powerful technique involves the metal-catalyzed cyclopropanation of alkenes. The reaction of vinylsulfonamides with α-aryldiazoesters, catalyzed by a chiral dirhodium(II) complex, yields α-aryl-β-aminocyclopropane carboxylic acid derivatives. acs.org This method is notable for its high yields and excellent diastereo- and enantioselectivities, producing derivatives with a quaternary carbon stereocenter. acs.org

The choice of synthetic route allows for the targeted preparation of specific diastereomers, which is essential for their application in medicinal chemistry and materials science.

Synthesis of Specific Derivatives and Analogues

The core structure of this compound can be modified to produce a wide array of analogues with tailored properties. The following sections detail the synthesis of several important classes of these derivatives.

Vinyl-Substituted Analogues

Vinyl-substituted cyclopropane amino acids are key intermediates in the synthesis of potent antiviral drugs, such as hepatitis C virus (HCV) NS3/4A protease inhibitors. researchgate.net The synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester is a well-documented example. researchgate.netamazonaws.com

A scalable synthesis involves the reaction of an imine derived from glycine ethyl ester with trans-1,4-dibromo-2-butene in the presence of a strong base like lithium tert-butoxide (LiOtBu). amazonaws.com This cyclopropanation reaction produces the racemic vinyl-substituted amino ester. The reaction conditions, including the base and stoichiometry of the reactants, have been optimized to maximize the yield. amazonaws.com Following the cyclopropanation, the resulting amine is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). amazonaws.com

The table below summarizes the optimization of the cyclopropanation reaction to form the ethyl ester of racemic vinyl-ACCA.

EntryImine EquivalentBase EquivalentYield (%)
11.052.163
21.252.167
31.52.155
41.252.3569
51.252.649
Data sourced from a study on the synthesis of vinyl-ACCA derivatives, performed in toluene (B28343) with LiOtBu as the base. amazonaws.com

The final step to obtain the enantiomerically pure product often involves classical resolution using a chiral resolving agent, such as di-para-toluoyl-D-tartaric acid, followed by recrystallization. amazonaws.com

Phenyl-Substituted Analogues

Phenyl-substituted aminocyclopropanecarboxylic acid derivatives are of interest as potential antidepressants and as building blocks in medicinal chemistry. nih.gov Their synthesis can be tailored to produce specific stereoisomers.

For example, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized with specific configurations. nih.gov Compounds with the Z configuration were prepared starting from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane, while the E configuration isomers were synthesized from (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid. nih.gov

More advanced methods provide enantioselective routes. The Rh(II)-catalyzed cyclopropanation of vinylsulfonamides with α-phenyldiazoacetate esters is a highly efficient method for producing α-phenyl-β-aminocyclopropane carboxylic acid derivatives. acs.org This reaction proceeds with high yields and excellent control over both diastereoselectivity and enantioselectivity. acs.org

Beta-Aminocyclopropanecarboxylic Acid Derivatives

Derivatives of β-aminocyclopropanecarboxylic acid (β-ACC) are valuable as conformationally restricted analogues of β-alanine and gamma-aminobutyric acid (GABA). nih.govresearchgate.net Their synthesis provides access to a diverse range of structures.

As previously mentioned, a key strategy involves the diastereoselective synthesis starting from pyrrole, which can be manipulated to yield either cis- or trans-β-ACC derivatives after enzymatic resolution and subsequent chemical transformations. nih.govresearchgate.net These methods provide access to both the N-protected amino acids and their corresponding benzyl (B1604629) esters, which are suitable for peptide synthesis. nih.gov

Other synthetic approaches include the addition of nucleophiles to cyclopropane aldehydes and the carboxylation of N-substituted aziridines. acs.orgorganic-chemistry.org These methods expand the toolkit available to chemists for creating a wide variety of β-ACC derivatives with different substitution patterns and functionalities. acs.org

Spirocyclic Analogues

Spirocyclic analogues, where the cyclopropane ring is part of a spiro system, represent another class of structurally unique derivatives. These compounds are often synthesized using conjugate addition reactions.

A highly diastereoselective approach involves the reaction of a phosphorus or sulfur ylide with a chiral diketopiperazine acceptor. rsc.org For example, the conjugate addition of a phosphorus ylide to (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione results in the formation of a diketopiperazinespirocyclopropane with greater than 98% diastereomeric excess. rsc.org Subsequent deprotection and hydrolysis of this spirocyclic adduct yield the desired (S)-1-aminocyclopropane-1-carboxylic acid derivative. rsc.org

This methodology demonstrates a robust route to enantiomerically pure spirocyclic amino acids, which can be incorporated into novel peptide structures. rsc.org

Protected Derivatives for Peptide Synthesis

The incorporation of this compound (Boc-Acca-OH) into peptide sequences necessitates the strategic use of protecting groups to ensure controlled and efficient peptide bond formation. While the tert-butyloxycarbonyl (Boc) group provides protection for the α-amino functionality, the carboxylic acid group must also be temporarily masked to prevent unwanted side reactions during the coupling process. peptide.combiosynth.comorgsyn.org This is typically achieved by converting the carboxylic acid into an ester, creating a fully protected derivative suitable for peptide synthesis. libretexts.org

The selection of a carboxyl protecting group is governed by the principle of orthogonality. biosynth.com This principle dictates that the protecting groups for the amine and the carboxyl functions must be removable under different conditions, allowing for selective deprotection at specific stages of the synthesis. peptide.com Given that the N-Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), the carboxyl protecting group must be stable to these conditions but removable by other means. nih.govspringernature.com Common strategies involve the use of methyl, benzyl, or tert-butyl esters, each with distinct deprotection methods.

Methyl and Ethyl Esters

Methyl and ethyl esters are common protecting groups for the carboxyl function. The synthesis of N-Boc-amino acid methyl esters can be achieved by reacting the N-Boc-amino acid with methyl iodide in the presence of a base like potassium carbonate. A study on the synthesis of vinyl-ACCA derivatives provides a concrete example of ethyl ester formation. In this research, the N-Boc protected ethyl ester of a racemic vinyl-ACCA was prepared by reacting the corresponding imine with trans-1,4-dibromobutene. amazonaws.com The reaction conditions were optimized to achieve good yields, as detailed in the table below. amazonaws.com

EntryBaseEquivalents of ImineEquivalents of BaseIsolated Yield (%)Reference
1LiOtBu1.252.3567 amazonaws.com
2LiOtBu1.052.6063 amazonaws.com
3LiHMDS1.252.3548 amazonaws.com
4NaOtBu1.252.3559 amazonaws.com
5KOtBu1.252.3516 amazonaws.com

This table illustrates the optimization of base and reactant stoichiometry for the synthesis of a protected ethyl ester derivative of a vinyl-substituted aminocyclopropane carboxylic acid. amazonaws.com

Benzyl Esters

The benzyl (Bzl) ester is a particularly useful protecting group in Boc-based peptide synthesis as it forms a truly orthogonal pair with the N-Boc group. peptide.com Benzyl esters are stable to the acidic conditions used for Boc removal but can be selectively cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). libretexts.org The preparation of benzyl esters of N-Boc-amino acids can be accomplished through reaction with benzyl bromide in the presence of a base such as sodium hydride (NaH) or cesium carbonate. nih.gov

tert-Butyl Esters

The tert-butyl (tBu) ester is another widely used protecting group for carboxylic acids. researchgate.net It is typically introduced by reacting the N-Boc-amino acid with isobutylene (B52900) or a related reagent under strongly acidic catalysis (e.g., H₂SO₄, HClO₄). rsc.org The tBu group is advantageous in the alternative Fmoc/tBu peptide synthesis strategy. However, in the context of a Boc-protected amino acid, the tBu ester does not offer orthogonality, as both the N-Boc and the C-tBu groups would be cleaved simultaneously by strong acid treatment. nih.gov A general method for preparing tert-butyl esters from protected amino acids and tert-butanol using anhydrous magnesium sulfate (B86663) and boron trifluoride diethyl etherate has been described. researchgate.net

Once the fully protected this compound ester is synthesized, it can be used in peptide coupling reactions. The free amino group of another amino acid or peptide (with its carboxyl group protected) is coupled with the activated carboxyl group of the Boc-Acca-ester. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate the formation of the amide bond. nih.gov

Conformational Analysis and Structural Studies

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to explore the conformational space of molecules, offering insights that can be difficult to obtain through experimental methods alone.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure and energy of molecules, thereby predicting their most stable conformations. While specific DFT studies on 1-(Boc-amino)cyclopropanecarboxylic acid are not extensively documented in publicly available literature, studies on the parent compound, 1-aminocyclopropanecarboxylic acid (Acc), provide a foundational understanding.

DFT and ab initio calculations on Acc have shown that the molecule exists in a conformational equilibrium. These studies predict the relative energies of different conformers, which arise from the rotation around the C-C and C-N bonds. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group in this compound is expected to introduce significant steric hindrance, further restricting the rotation around the N-Cα bond and favoring specific conformations that minimize steric clash. The bulky nature of the Boc group generally leads to a more defined set of low-energy conformations compared to the unprotected amino acid.

Table 1: Summary of Theoretical Conformational Data for 1-Aminocyclopropanecarboxylic Acid (Acc) Note: This data is for the parent compound and serves as a basis for understanding the conformational behavior of the Boc-protected derivative.

Computational MethodKey Findings
DFT/B3LYPPredicts the relative energies of various rotamers.
Ab initio (MP2)Corroborates DFT findings on conformational stability.

These simulations have demonstrated that the incorporation of the cyclopropane-constrained residue can significantly stabilize specific secondary structures, such as β-turns and helices. nih.gov The rigid cyclopropane (B1198618) ring limits the accessible conformational space of the peptide backbone, reducing the entropic penalty of folding into a defined structure. All-atom MD simulations have been used to investigate the structural organization of nanostructures formed by protein segments with substitutions of 1-aminocyclopropanecarboxylic acid (Ac3c), revealing that these substitutions can enhance the stability of the resulting nanotubes. aip.org

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions for the backbone dihedral angles (φ and ψ) of amino acid residues in a peptide chain. wikipedia.org For standard amino acids, these plots show well-defined regions corresponding to common secondary structures like α-helices and β-sheets. su.se However, for α,α-disubstituted amino acids like this compound, the conformational space is more restricted.

Studies on a closely related dipeptide model, N-acetyl-1-aminocyclopropanecarboxylic acid-N-methylamide (Ac-Ac3c-NMe), have shown that the allowed regions in the Ramachandran plot are significantly different from those of proteinogenic amino acids. The cyclopropane ring severely restricts the φ and ψ angles, leading to a strong preference for conformations in the helical and extended regions of the Ramachandran map. This conformational rigidity is a key feature that makes this amino acid a valuable tool for designing peptides with predictable and stable three-dimensional structures. The constrained nature of Ac3c has been shown to favor γ-turn structures in both solution and solid phases. oup.com

Table 2: Predicted Dihedral Angles for Ac-Ac3c-NMe from Conformational Energy Calculations

ConformationPredicted φ (phi) Angle (degrees)Predicted ψ (psi) Angle (degrees)
Right-handed Helix-60 to -80-30 to -50
Left-handed Helix60 to 8030 to 50
Extended Structure-150 to -170150 to 170

Computational modeling, including molecular docking, is a vital tool for predicting how a ligand, such as a peptide containing this compound, might bind to a biological receptor. scienceopen.com The conformationally restricted nature of this amino acid is particularly advantageous in this context, as it reduces the number of possible binding conformations that need to be sampled, potentially leading to higher binding affinity and selectivity.

While specific docking studies for this compound are not widely reported, the general principles of using constrained amino acids in peptidomimetics are well-established. The Boc-protecting group itself can influence receptor interactions, and its presence is a key consideration in docking simulations. mdpi.com Computational models can help in designing peptidomimetics where the cyclopropane ring orients the pharmacophoric groups in a precise manner to optimize interactions with the receptor's binding site.

Experimental Techniques for Conformational Elucidation

Experimental methods are essential for validating and refining the conformational models derived from theoretical calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov For peptides containing this compound, NMR can provide crucial information about the backbone and side-chain conformations.

Key NMR parameters used in conformational analysis include:

Scalar Coupling Constants (J-couplings): Three-bond J-couplings (³J) can be used to determine dihedral angles, providing constraints on the peptide backbone and side-chain conformations.

Chemical Shifts: The chemical shifts of backbone and side-chain nuclei are sensitive to the local electronic environment and can provide information about secondary structure.

Table 3: Common NMR Parameters for Peptide Conformational Analysis

NMR ParameterInformation Obtained
¹H-¹H NOEInternuclear distances, 3D structure
³J(HN,Hα) Coupling Constantφ (phi) dihedral angle
Amide Proton Temperature CoefficientsPresence of intramolecular hydrogen bonds
¹³Cα and ¹³Cβ Chemical ShiftsSecondary structure propensity

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.orgnih.gov Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectral signatures, particularly in the far-UV region (185-240 nm). creative-proteomics.com

α-Helices are typically characterized by strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.orgnih.gov

β-Sheets generally show a negative band near 217 nm and a positive peak around 195 nm. americanpeptidesociety.org

Random coils or unordered structures display a strong negative band near 195-200 nm with low ellipticity above 210 nm. americanpeptidesociety.org

Infrared (IR) Spectroscopy for Hydrogen Bonding

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a highly sensitive method for probing the hydrogen bonding patterns within peptides, which are fundamental to the stability of secondary structures. nih.gov The analysis focuses on the amide bands of the peptide backbone, primarily the Amide I band (around 1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration. nih.govresearchgate.net The frequency of this band is highly sensitive to the formation of hydrogen bonds.

In non-polar solvents, the presence of intramolecular hydrogen bonds, which are hallmarks of folded structures like turns and helices, can be detected. For instance, a C=O group not involved in a hydrogen bond (a "free" C=O) will absorb at a higher frequency compared to one that is hydrogen-bonded. The formation of β-turns and γ-turns, which involve C₁₀ (i ← i+3) and C₇ (i ← i+2) hydrogen-bonded rings respectively, can be identified by characteristic shifts in the amide I and N-H stretching regions. researchgate.net Studies on model peptides have shown that specific absorption bands can be assigned to these intramolecularly hydrogen-bonded structures. acs.org For peptides containing Ac3c, IR spectroscopy in a solvent like chloroform can reveal the propensity of the residue to initiate turn formation by identifying absorption bands corresponding to intramolecularly hydrogen-bonded NH groups, distinguishing them from free NH groups. researchgate.netacs.org

BandVibrational ModeTypical Frequency (cm⁻¹)Structural Implication
Amide I C=O Stretch1648-1657α-Helix researchgate.net
1623-1642β-Sheet researchgate.net
~1660-1680Turn / Unordered
Amide II N-H Bending & C-N Stretch~1510-1580Sensitive to H-bonding and conformation nih.gov
N-H Stretch N-H Stretch~3400-3500Free N-H
~3200-3350Hydrogen-bonded N-H acs.org

X-ray Diffraction Analysis of Peptides Incorporating Cyclopropane Amino Acids

X-ray diffraction analysis of single crystals provides the most definitive, high-resolution data on the three-dimensional structure of molecules, including the precise bond angles, lengths, and torsional angles that define peptide conformation. mdpi.com Several studies have successfully used this technique to characterize the solid-state conformation of Ac3c in derivatives and short peptides. nih.gov

These crystallographic studies have revealed that the Ac3c residue predominantly adopts folded conformations. The key backbone torsional angles, phi (φ, rotation about the N-Cα bond) and psi (ψ, rotation about the Cα-C' bond), are significantly constrained. In most derivatives and dipeptides analyzed, the (φ, ψ) values for the Ac3c residue fall within the "bridge" region of the Ramachandran map, corresponding to folded structures. nih.gov For example, in Piv-Ac3c-OH and the α- and β-forms of t-Boc-Ac3c-OH, the conformations are distinctly folded. nih.gov

However, some derivatives, such as pBrBz-Ac3c-OH and Z-Ac3c-OH, exhibit an unusual semi-extended conformation. nih.gov In the dipeptide H-(Ac3c)₂-OMe, the N-terminal Ac3c residue was found to adopt a novel C₅ conformation, which is stabilized by an intramolecular hydrogen bond between an amino nitrogen and a peptide nitrogen. nih.gov These findings underscore the strong conformational directing power of the Ac3c residue.

Influence of Cyclopropane Ring on Peptide Conformation

The rigid geometry of the cyclopropane ring fused to the Cα atom of this compound has profound effects on the local and global conformation of a peptide chain.

Conformational Restriction and Ring Rigidity

The primary influence of incorporating an Ac3c residue into a peptide is the severe restriction of the peptide backbone's flexibility. nih.govnih.gov Unlike linear amino acid side chains that can rotate freely, the three-membered ring of Ac3c locks the Cα substituents, effectively reducing the conformational freedom of the adjacent peptide bonds. acs.org This preorganization of the peptide backbone can be advantageous in designing peptidomimetics, as it reduces the entropic penalty upon binding to a biological target. acs.orgrsc.org The rigidity imparted by the cyclopropane ring helps to maintain a well-defined local structure, which can be crucial for biological activity. nih.gov

Induction of Specific Secondary Structures (e.g., Helical, Beta-Turn, Gamma-Turn)

The conformational rigidity of Ac3c makes it a potent inducer of specific secondary structures, particularly turn motifs. researchgate.net Turns are crucial elements in proteins and peptides, enabling the peptide chain to reverse its direction.

β-Turns: These structures are composed of four amino acid residues stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth (i → i+3). Computational and experimental studies have consistently shown that Ac3c has a strong tendency to induce β-turn conformations in peptides. researchgate.net

γ-Turns: This is a three-residue turn stabilized by a hydrogen bond between the carbonyl of the first residue and the amide proton of the third (i → i+2). Conformational energy calculations on model peptides containing Ac3c show that the γ-turn is an energetically favored conformation. nih.gov

Helical Structures: While Cα,α-disubstituted amino acids like Aib are known as strong helix promoters, the role of Ac3c is more complex. acs.org Some computational studies suggest that Ac3c can adopt conformations consistent with α-helices. nih.gov However, other analyses indicate that, similar to proline, Ac3c can act as a helix breaker due to its restrictive conformational profile. researchgate.net Its role in helical structures is likely highly dependent on the specific peptide sequence and local environment.

Impact on Backbone Torsional Mobility

The rigidity of the cyclopropane ring directly translates to a limited range of allowed backbone torsional angles (φ and ψ). expasy.orgproteinstructures.com The Ramachandran plot, which maps the sterically allowed combinations of φ and ψ angles, is significantly restricted for Ac3c compared to a simple amino acid like alanine.

Computational studies on an Ac3c dipeptide (Ace-Ac3c-NCH₃) have shown that the low-energy regions are characterized by two symmetric areas where φ is approximately ±80°, with a broad range of allowed ψ values from -40° to 180°. researchgate.net This profile is consistent with the experimental observation that Ac3c favors β-turn conformations. researchgate.net X-ray crystallographic data provide concrete examples of these restricted angles in the solid state.

Table of Torsional Angles (φ, ψ) for Ac3c in Crystalline Peptides

Compound Torsion Angle φ (°) Torsion Angle ψ (°) Conformation Type Reference
Piv-Ac3c-OH -60.8 -31.3 Folded nih.gov
t-Boc-Ac3c-OH (α-form) -62.3 -33.2 Folded nih.gov
t-Boc-Ac3c-OH (β-form) 59.5 37.0 Folded nih.gov
Z-Ac3c-OMe 58.0 45.4 Folded nih.gov
pBrBz-Ac3c-OH -158.4 16.4 Semi-extended nih.gov
Z-Ac3c-OH -83.1 148.9 Semi-extended nih.gov

Data sourced from X-ray diffraction studies. nih.gov

This dramatic reduction in torsional mobility is a key feature of Ac3c, making it an invaluable tool for locking a peptide backbone into a specific, predictable conformation.

Side-Chain Orientation Control

The incorporation of a this compound (Boc-Ac_c_) residue into a peptide backbone introduces significant conformational constraints that influence not only the local geometry but also the orientation of the tert-butoxycarbonyl (Boc) protecting group. The Boc group, which can be considered the side-chain in this context, has its own conformational preferences that are further modulated by the rigid cyclopropyl (B3062369) moiety.

Detailed research into the conformational behavior of the Boc group in N-protected amino acids reveals that the urethane amide bond (C-N) can exist in both cis and trans conformations. Unlike the peptide bond, where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans states of the urethane bond is relatively small researchgate.netstorkapp.me. This leads to a dynamic equilibrium between the two conformers in solution, and both can be observed in crystal structures.

The orientation of the Boc group is largely dictated by steric interactions. The bulky tert-butyl group and the cyclopropane ring create a sterically hindered environment. This steric strain, sometimes referred to as "cyclopropylic strain," restricts the rotation around the N-Cα bond and the C-N bond of the urethane group researchgate.net. Computational studies and X-ray crystallographic data on various Boc-protected amino acids and peptides indicate that the conformation of the urethane bond is influenced by the nature of the amino acid residue and intermolecular interactions in the solid state researchgate.net. For instance, in crystal structures, the cis urethane conformation is more frequently observed in compounds with a tertiary nitrogen, such as in Boc-Proline, or in structures where this conformation is stabilized by strong intermolecular hydrogen bonds researchgate.net.

In the case of this compound, the cyclopropyl group's rigid structure significantly impacts the rotational freedom of the adjacent Boc group. The cyclopropane ring itself has a defined geometry, and its substituents are held in fixed relative positions, which can lead to pronounced steric repulsion with the bulky Boc group researchgate.netresearchgate.net. This steric hindrance is a key factor in controlling the side-chain orientation. While specific dihedral angles for the Boc group in Boc-Ac_c_ are not extensively documented in dedicated studies, the general principles of steric avoidance suggest that the Boc group will adopt an orientation that minimizes clashes with the cyclopropane ring.

NMR spectroscopic studies on N-Boc-protected heterocyclic compounds have shown the presence of two sets of signals, which is attributed to the dynamic equilibrium between two rotamers of the Boc moiety (syn- and anti-orientations) beilstein-journals.org. This indicates that even with significant steric hindrance, the Boc group can exist in more than one low-energy conformation. The relative populations of these conformers would be determined by the specific steric and electronic interactions within the molecule and its environment.

The following table summarizes the general conformational states of the urethane bond in Boc-protected amino acids, which provides a framework for understanding the potential side-chain orientations in this compound.

ParameterDescriptionFindings
Urethane Bond Conformation The geometry around the C-N bond of the Boc-amino group.Can adopt both cis and trans conformations, with a small energy difference between them researchgate.netstorkapp.me.
Steric Influence The effect of the bulky tert-butyl and cyclopropyl groups on conformational preference.Significant steric hindrance ("cyclopropylic strain") restricts bond rotation and influences the preferred orientation to minimize steric clashes researchgate.netresearchgate.net.
Observed Conformations in Crystals Predominant conformations found in the solid state.The cis conformation is often preferred in crystal structures of compounds with tertiary nitrogens or when stabilized by intermolecular interactions researchgate.net.
Conformational Dynamics in Solution The behavior of the Boc group in a solvent.NMR studies indicate a dynamic equilibrium between different rotamers (conformational isomers) beilstein-journals.org.

Applications in Peptide and Peptidomimetic Chemistry

Design and Synthesis of Conformationally Constrained Peptides

The primary application of 1-(Boc-amino)cyclopropanecarboxylic acid is in the creation of peptides whose three-dimensional shapes are deliberately restricted. This conformational control is a powerful tool for improving the therapeutic potential of peptide-based molecules.

This compound is designed for direct use in chemical peptide synthesis. sigmaaldrich.com It is particularly suited for a strategy known as Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com In this method, amino acids are assembled sequentially on a solid resin support to build a peptide chain. wikipedia.orgnih.gov

The synthesis process relies on protecting groups to ensure that the amino acids link in the correct order. libretexts.org The "Boc" (tert-butyloxycarbonyl) group on this compound serves as a temporary shield for the amino group. wikipedia.orglibretexts.org During each cycle of peptide elongation, the Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), exposing the amino group so it can form a peptide bond with the next amino acid in the sequence. nih.govpeptide.com The side chains and the peptide's link to the resin are protected with groups that are stable to TFA but can be removed at the end of the synthesis with a much stronger acid, like hydrogen fluoride (B91410) (HF). nih.gov This systematic approach allows for the precise insertion of the cyclopropane (B1198618) residue at any desired position within the peptide sequence. sigmaaldrich.comacs.org

The defining feature of 1-aminocyclopropanecarboxylic acid (Ac3c) is the severe restriction it places on the peptide backbone's flexibility. researchgate.net The cyclopropane ring limits the possible values of the phi (φ) and psi (ψ) dihedral angles, which dictate the peptide's local conformation. Research has shown that Ac3c strongly favors conformations that induce β-turns. researchgate.net A β-turn is a compact structure where the peptide chain reverses its direction, a common feature in the loops and folded regions of proteins.

By strategically placing an Ac3c residue, peptide chemists can force a peptide chain to adopt a β-turn structure, which can be critical for biological activity. researchgate.netnih.gov Conversely, the residue is considered a "helix breaker," meaning its conformational preferences are incompatible with the formation of stable α-helical structures. researchgate.net This allows for precise control over the secondary structure of a synthetic peptide, ensuring it adopts a specific, bioactive shape. nih.gov

| Conformational Properties of 1-Aminocyclopropanecarboxylic Acid (Ac3c) | | :--- | :--- | | Preferred Conformation | Induces β-turn structures in peptide sequences. researchgate.net | | Favored Dihedral Angles (φ, ψ) | Exhibits a preference for the bridge region of the Ramachandran plot (φ, ψ ≈ ±90°, 0°). researchgate.net | | Structural Impact | Acts as a "helix breaker," disrupting the formation of α-helical secondary structures. researchgate.net | | Application | Used as a tool to engineer specific, conformationally restricted peptide shapes. researchgate.netnih.gov |

This table summarizes the key conformational effects of incorporating 1-aminocyclopropanecarboxylic acid into a peptide chain, based on computational and experimental studies.

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. nih.gov Incorporating unnatural amino acids like Ac3c is a well-established strategy to overcome this limitation. acs.orgnih.gov The rigid and sterically bulky cyclopropane ring is not recognized by the active sites of most proteases, which have evolved to cleave peptide bonds between natural amino acids. acs.org

This structural difference renders the adjacent peptide bonds resistant to enzymatic hydrolysis, thereby increasing the peptide's half-life in biological environments. acs.orgnih.gov A study comparing the stability of the antiviral prodrug valacyclovir (B1662844) with its cyclopropane analogue demonstrated this principle effectively. The cyclopropane version showed a dramatic increase in stability and half-life under hydrolytic conditions. nih.gov This enhanced resistance to degradation is crucial for developing peptide drugs that can remain active in the body long enough to exert their therapeutic effect. nih.govnih.gov

| Comparative Hydrolytic Stability | | :--- | :--- | :--- | | Compound | Conditions | Half-Life (t½) | | Valacyclovir | 40°C, pH 6 | 69.7 hours | | Cyclopropane Analogue of Valacyclovir | 40°C, pH 6 | >300 hours |

Data from a study illustrating that replacing a standard amino acid with a cyclopropanecarboxylic acid derivative significantly enhances stability against hydrolysis. nih.gov

Development of Peptide Mimetics for Therapeutic Applications

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as stability and oral bioavailability. nih.gov this compound serves as a key component in the construction of these advanced therapeutic candidates.

Beyond its direct incorporation into peptides, Boc-Ac3c can also serve as a versatile starting material, or scaffold, for the synthesis of other, more complex non-canonical amino acids (ncAAs). acs.org The chemical structure of the protected cyclopropane ring allows for further functionalization. acs.orgresearchgate.net

For instance, researchers have developed methods to convert protected cyclopropane amino acids into new derivatives through chemical reactions like SN2 substitutions. acs.org This modular approach allows a single, accessible building block to be transformed into a variety of novel amino acid analogues. One such example is the synthesis of a fully protected analogue of homocysteine, created by functionalizing the cyclopropane scaffold. acs.org This capability expands the toolbox available to medicinal chemists for creating peptides with highly specialized properties.

Many biological processes are mediated by the interaction of large protein domains. A key goal in drug discovery is to create small molecules that can mimic the function of these domains, for example, by blocking a protein-protein interaction. nih.gov Peptidomimetics containing conformationally rigid units like Ac3c are ideal for this purpose. nih.gov

By incorporating such constrained building blocks, a short peptide can be pre-organized into a stable three-dimensional structure that accurately replicates the key binding elements of a much larger protein surface. nih.gov For example, researchers have successfully "minimized" a 59-residue protein domain into a 38-residue peptide that retained high binding affinity by adopting a structure nearly identical to the functional part of the original protein. nih.gov The rigidity imparted by residues like Ac3c reduces the entropic penalty of binding and helps lock the peptidomimetic into its bioactive conformation, making it a potent and specific therapeutic agent. nih.gov

Engineering of Specific Folding Patterns

The introduction of conformational constraints into a peptide backbone is a powerful strategy for influencing its three-dimensional structure. By restricting the rotational freedom of the peptide chain, specific secondary structures such as β-turns, γ-turns, and helices can be stabilized. This compound (Boc-Acca) is a key building block in this endeavor due to the inherent rigidity of its cyclopropane ring.

The incorporation of the 1-aminocyclopropanecarboxylic acid (Acca) residue into a peptide chain imposes significant constraints on the backbone dihedral angles, phi (Φ) and psi (Ψ). Unlike flexible amino acids which can adopt a wide range of these angles, the three-membered ring of Acca severely limits this conformational space. This steric hindrance effectively forces the peptide backbone to adopt a well-defined local conformation, which can act as a nucleation point for the folding of the entire peptide. nih.gov

Research on peptides containing conformationally restricted building blocks demonstrates their utility in directing folding. For instance, studies on oligo-γ-peptides containing a cyclopropane-constrained amino acid revealed a strong propensity to form ordered structures like parallel β-sheets. rsc.org The stability of these structures is attributed to the formation of strong, well-aligned inter-strand hydrogen bonds, a direct consequence of the limited conformational freedom imposed by the cyclopropane moiety. rsc.org While Acca is an α-amino acid, the principle remains the same: the cyclopropyl (B3062369) group restricts local conformation, thereby pre-organizing the peptide strand for specific interactions.

The ability of Cα-tetrasubstituted cyclic amino acids to induce turn structures is well-documented. nih.gov For example, the five-membered ring of 1-aminocyclopentane-1-carboxylic acid (Ac₅c) is known to promote the formation of γ-turns. nih.gov Similarly, the cyclopropane ring of Acca acts as a potent turn-inducer, guiding the peptide chain to fold back upon itself. By strategically placing Acca residues within a sequence, peptide chemists can engineer predictable and stable folding patterns, a critical aspect in the design of peptidomimetics with enhanced biological activity and stability. nih.gov

FeatureStandard Amino Acid (e.g., Alanine)1-Aminocyclopropanecarboxylic acid (Acca)
Cα Substitution Disubstituted (H, R-group)Trisubstituted (H, two methylene (B1212753) groups of the ring)
Rotational Freedom (Φ, Ψ angles) High flexibility, wide range of allowed conformationsHighly restricted due to the rigid cyclopropane ring
Effect on Peptide Folding Contributes to overall flexibilityInduces local rigidity and promotes specific turn structures
Predictability of Local Structure Low to moderateHigh

Solid-Phase Peptide Synthesis (SPPS) with this compound

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the Boc (tert-butyloxycarbonyl) protection strategy is a well-established method for assembling peptide chains. This compound is ideally suited for incorporation into peptides using this technique. sigmaaldrich.com The Boc/Bzl (benzyl) strategy utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group, while more acid-stable groups, such as benzyl (B1604629) esters, are used for side-chain protection and linking the peptide to the solid support. beilstein-journals.orgpeptide.com

The process is cyclic, involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support, such as a Merrifield or PAM resin. peptide.comchempep.com The incorporation of a Boc-Acca residue follows the standard Boc-SPPS cycle:

Deprotection: The Nα-Boc protecting group of the terminal amino acid on the resin-bound peptide is removed. This is typically achieved by treatment with a moderate acid, most commonly a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized to the free amine using a hindered organic base, such as diisopropylethylamine (DIEA), in a solvent like DCM or N,N-Dimethylformamide (DMF). peptide.com

Coupling: The carboxylic acid of the incoming this compound is activated by a coupling reagent and then reacted with the free amine of the resin-bound peptide. Common activation methods include the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

Washing: After the coupling reaction is complete, the resin is thoroughly washed to remove excess reagents and soluble byproducts, ensuring a clean starting point for the next cycle. peptide.com

This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically accomplished with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), although HF-free protocols have also been developed. chempep.comresearchgate.net

The following table outlines a representative cycle for the incorporation of this compound in a standard Boc-SPPS protocol.

StepProcedure / ReagentsPurpose
1. Deprotection 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)To remove the Nα-Boc protecting group from the resin-bound peptide chain.
2. Washing DCM, Isopropanol (IPA), then DCMTo remove residual TFA and byproducts.
3. Neutralization 10% Diisopropylethylamine (DIEA) in DCM or DMFTo neutralize the terminal ammonium salt to a free amine for coupling.
4. Washing DCM or DMFTo remove excess DIEA and its salts.
5. Coupling This compound, DIC/HOBt in DMFTo activate the Boc-Acca and form a new peptide bond with the resin-bound peptide.
6. Washing DMF, DCMTo remove excess reagents and byproducts before starting the next cycle.

Biological Activity and Medicinal Chemistry

Mechanism of Action Studies

The deprotected form of the title compound, 1-aminocyclopropanecarboxylic acid (ACPC), demonstrates notable interactions with key biological targets, underpinning its therapeutic potential.

Interaction with Specific Receptors and Neurotransmitter Systems

ACPC is recognized as a partial agonist at the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor complex. ncats.iochemicalbook.com Its activity is dependent on the concentration of other ligands; it acts as a partial agonist in the presence of low glutamate (B1630785) levels and as a competitive antagonist when glutamate levels are high. chemicalbook.com This modulation of the NMDA receptor, a crucial component in synaptic plasticity and neuronal function, is central to its observed neurological effects. ncats.ionih.gov Studies have shown that ACPC can protect neurons from glutamate-induced neurotoxicity by mitigating NMDA receptor activation. nih.govscbt.com This interaction is competitively reversed by glycine, confirming its action at the glycine modulatory site. ncats.io

Enzyme Inhibition (e.g., Pyridoxal-Phosphate-Dependent Enzymes, NS3/4A Protease, ACC Oxidase)

The aminocyclopropane scaffold is a key structural motif in the modulation of several enzyme systems.

Pyridoxal-Phosphate-Dependent Enzymes: In plants and some bacteria, the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase, a pyridoxal-phosphate (PLP) dependent enzyme, catalyzes the synthesis of ACC from S-adenosyl-L-methionine. wikipedia.orgfrontiersin.org While inhibitors of PLP-dependent enzymes are known, the primary role of ACPC in this context is as a product of ACC synthase. wikipedia.org However, a related bacterial enzyme, ACC deaminase, which is also PLP-dependent, breaks down ACPC into α-ketobutyrate and ammonia. nih.gov

NS3/4A Protease: The rigid cyclopropane (B1198618) structure is a valuable component in the design of inhibitors for the Hepatitis C Virus (HCV) NS3/4A serine protease. This viral enzyme is essential for HCV replication. nih.gov Peptidomimetic inhibitors incorporating the 1-aminocyclopropane structure have been developed as potent antiviral agents. wikipedia.orgCurrent time information in Surat, IN. For instance, a peptidyl derivative incorporating a 1-aminocyclopropaneboronate ester showed modest but clear affinity for the HCV NS3 protease, demonstrating the utility of this scaffold in targeting the enzyme's active site. wikipedia.org

ACC Oxidase: In the plant ethylene (B1197577) biosynthesis pathway, 1-aminocyclopropanecarboxylic acid is not an inhibitor but rather the direct substrate for the enzyme ACC oxidase (ACO). wikipedia.orgfrontiersin.orgnih.gov This enzyme catalyzes the conversion of ACC into ethylene, a critical plant hormone. nih.gov Therefore, the interaction of ACPC with ACC oxidase is one of enzymatic conversion, not inhibition.

Pharmacological Applications and Therapeutic Potential

The unique interactions of the aminocyclopropane moiety with biological targets have led to its exploration in several therapeutic areas.

Antiviral Agents (e.g., Hepatitis C Virus Inhibitors)

The development of direct-acting antivirals has revolutionized the treatment of Hepatitis C. A key target for these drugs is the NS3/4A protease. nih.gov The structural rigidity of the cyclopropane ring makes 1-(Boc-amino)cyclopropanecarboxylic acid a valuable starting material for synthesizing complex peptidomimetic inhibitors that can fit into the enzyme's active site. Current time information in Surat, IN. These inhibitors effectively block the protease, halting viral polyprotein processing and subsequent replication. nih.gov Research has led to the design of potent tripeptide inhibitors of the HCV NS3/4A protease that incorporate this cyclopropane moiety and have advanced into clinical trials. Current time information in Surat, IN.

Antidepressant Potential

The parent compound, ACPC, has demonstrated significant antidepressant-like effects in preclinical animal models. ncats.io In a chronic mild stress model of depression, chronic treatment with ACPC reversed stress-induced deficits in a manner comparable to the conventional antidepressant imipramine, but with evidence of a faster onset of action at higher doses. These effects are linked to its activity as a partial agonist at the glycine site of the NMDA receptor. ncats.io Studies suggest that compounds like ACPC could represent a novel class of antidepressant agents. ncats.io

Table 1: Summary of ACPC Effects in an Animal Model of Depression
CompoundObservation in Chronic Mild Stress ModelOnset of Significant EffectReference
ACPC (low dose)Gradually reversed stress-induced deficits4 weeks (comparable to imipramine)
ACPC (high dose)Gradually reversed stress-induced deficits2 weeks
ImipramineGradually reversed stress-induced deficits3-5 weeks

Analgesic and Anti-inflammatory Properties

While direct large-scale studies on anti-inflammatory effects are limited, the compound's mechanism of action suggests potential in pain modulation. ACPC has been shown to prevent the development of tolerance to mu and delta-opioid analgesics, such as morphine, when co-administered. It can also reverse pre-existing morphine tolerance in mice. This effect is attributed to its interaction with the NMDA receptor, as other NMDA antagonists show similar properties in preventing opioid tolerance. Notably, when administered alone, ACPC does not produce analgesic effects in the tail-flick assay. Research into its cardiovascular effects in hypertensive rats revealed antioxidant properties, including a reduction in oxidative stress markers and an increase in the expression of the antioxidant enzyme heme oxygenase-1, which may suggest a potential for indirect anti-inflammatory activity. nih.gov

Table 2: Compounds Mentioned in This Article
Compound NameAbbreviation
This compoundBoc-ACPC
1-aminocyclopropanecarboxylic acidACPC / ACC
N-methyl-D-aspartateNMDA
S-adenosyl-L-methionineSAM
Imipramine-
Morphine-
Heme oxygenase-1HO-1
α-ketobutyrate-

Anticancer and Antitumoral Properties

While direct anticancer activity of this compound is a subject of ongoing investigation, its primary role in oncology research is as a critical synthetic intermediate for potential therapeutic agents. The compound is utilized as a reagent in the synthesis of pyrrolotriazinone derivatives, which are being explored as therapeutic phosphoinositide 3-kinase (PI3K) inhibitors. rsc.orgnih.gov Additionally, it serves as a building block for creating ether, carbamate (B1207046), and ester derivatives of adarotene, which have been investigated as potential antitumoral agents. rsc.orgffhdj.com Research has indicated that the broader class of cyclopropane-containing compounds can exhibit anticancer potential, with some derivatives showing IC50 values between 25 µM and 100 µM in various cancer cell lines. nih.gov

Antimicrobial Properties

This compound has demonstrated modest antimicrobial properties in laboratory settings. Studies have reported its activity against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentrations (MIC) for specific strains have been documented, highlighting its potential as a lead structure for the development of novel antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Target Organism MIC (µg/mL) Reference
Staphylococcus aureus 50 nih.gov
Escherichia coli 50 nih.gov

Modulation of NMDA Receptor Activity

The biological activity related to N-methyl-D-aspartate (NMDA) receptors is primarily associated with the de-protected form of the compound, 1-aminocyclopropanecarboxylic acid (ACC), also referred to as ACPC in some literature. nih.govfrontiersin.orgchemicalbook.com ACC is known to act as an exogenous partial agonist at the glycine binding site of the mammalian NMDA receptor. nih.govchemicalbook.comwikipedia.org Depending on the surrounding concentrations of glycine and glutamate, it can function as either a partial agonist or a functional antagonist. ebi.ac.uk

This modulation of the NMDA receptor gives ACC a range of neuroactive properties, including neuroprotective, anticonvulsant, anxiolytic, and antidepressant-like effects observed in animal models. frontiersin.orgchemicalbook.com Studies have shown that ACC can protect against neuron cell death in models of ischemia by attenuating excessive NMDA receptor signaling that could otherwise lead to neurotoxicity. chemicalbook.com Chronic administration of ACC has been found to modulate the receptor's function, leading to functional tolerance. nih.gov Consequently, this compound serves as a crucial, stable precursor for synthesizing derivatives intended for neurological research and for studying the complex pharmacology of the NMDA receptor. cyberleninka.ru

Role in Plant Physiology

In the realm of plant science, the significance of this compound stems from its relationship to its de-protected counterpart, ACC, a naturally occurring non-proteinogenic amino acid that is a central molecule in the biosynthesis of ethylene, a key plant hormone. chemicalbook.comwikipedia.orgnih.gov

Ethylene Biosynthesis Precursor and Regulator

Ethylene is a gaseous hormone that regulates a vast array of developmental processes in plants, including fruit ripening, senescence, and responses to stress. nih.govsigmaaldrich.com The biosynthesis of ethylene follows a well-established pathway: Methionine is converted to S-adenosyl-L-methionine (SAM), which is then acted upon by the enzyme ACC synthase (ACS) to produce ACC. nih.govfrontiersin.orgnih.gov In the final, oxygen-dependent step, the enzyme ACC oxidase (ACO) converts ACC into ethylene. frontiersin.orgnih.govbiorxiv.org

Because ACC is the immediate precursor to ethylene, its availability is a critical rate-limiting step in ethylene production. nih.govnih.gov Therefore, this compound, as a stable, protected form of ACC, is a valuable tool for researchers. It can be introduced into plant systems where the subsequent removal of the Boc group releases ACC, allowing for precise studies of ethylene-dependent physiological processes. The regulation of ACC levels in plants also occurs naturally through conjugation, forming compounds like 1-malonyl-ACC (MACC) or γ-glutamyl-ACC (GACC), which control the amount of free ACC available for ethylene synthesis. frontiersin.orgnih.gov

Inhibitors of Ethylene Biosynthesis

The regulation of ethylene production is crucial for both fundamental research and commercial agriculture. Several compounds are known to inhibit ethylene biosynthesis at different points in the pathway; however, this compound is a precursor to the substrate (ACC), not an inhibitor itself.

Key inhibitors that target the ethylene pathway include:

Aminoethoxyvinylglycine (AVG): A potent inhibitor of the enzyme ACC synthase (ACS), which blocks the conversion of SAM to ACC. nih.govnih.gov

Aminooxyacetic acid (AOA): Another inhibitor that acts on ACC synthase. nih.gov

1-Methylcyclopropene (1-MCP): A gaseous compound that acts as an inhibitor of ethylene perception by irreversibly binding to ethylene receptors. ffhdj.comnih.gov

Cyclopropane carboxylic acid (CCA) and its analogs: These compounds have been shown to inhibit the conversion of ACC to ethylene, though their mechanism may involve disrupting membrane integrity necessary for the ACC oxidase enzyme to function. ffhdj.comnih.gov

1-Aminocyclopropenecarboxylic acid: This analogue of ACC acts as a time-dependent inhibitor of ethylene biosynthesis. rsc.org

These inhibitors are widely used to study ethylene's role in plant development and to control ripening and senescence in horticultural products. ffhdj.comnih.gov

Interaction Studies and Molecular Modeling

The rigid cyclopropane structure of 1-aminocyclopropanecarboxylic acid (Ac3c) imparts distinct conformational characteristics, making it a subject of significant interest in molecular modeling. Computational studies, including Hartree-Fock and molecular dynamics simulations, have been employed to understand its structural profile. These studies show that the Ac3c residue prefers specific molecular geometries that can induce β-turn conformations in peptides.

Molecular docking studies have provided further insights into the interactions of the core molecule, ACC, with its biological targets.

ACC Oxidase (ACO): A structural model of tomato ACO was used for docking experiments to visualize the binding of ACC. These models show that the ACC and bicarbonate (a required cofactor) binding sites are located close together within the enzyme's active pocket. The bicarbonate ion appears to stabilize the binding of ACC through hydrogen bonds and electrostatic interactions with key amino acid residues such as K158, R244, and R300.

NMDA Receptors: Docking analyses have also been performed to explore the interaction of ACC derivatives with human NMDA receptors, aiming to understand their modulatory activity and guide the design of new neuroactive compounds. cyberleninka.ru

These computational approaches are crucial for understanding the structure-activity relationships that govern the biological functions of ACC and its derivatives, including this compound.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation Role/Significance
This compound Boc-ACC Subject of the article; a protected amino acid and synthetic intermediate.
1-Aminocyclopropanecarboxylic acid ACC, ACPC, Ac3c The de-protected, biologically active form; ethylene precursor and NMDA receptor modulator.
Adarotene - A potential antitumoral agent synthesized using Boc-ACC.
Aminoethoxyvinylglycine AVG An inhibitor of ethylene biosynthesis (ACS enzyme).
Aminooxyacetic acid AOA An inhibitor of ethylene biosynthesis (ACS enzyme).
Cyclopropane carboxylic acid CCA An inhibitor of ethylene biosynthesis.
1-Aminocyclopropenecarboxylic acid - An inhibitor of ethylene biosynthesis.
1-Methylcyclopropene 1-MCP An inhibitor of ethylene perception (receptor blocker).
1-malonyl-ACC MACC A conjugated, inactive form of ACC in plants.
γ-glutamyl-ACC GACC A conjugated, inactive form of ACC in plants.
S-adenosyl-L-methionine SAM The metabolic precursor to ACC in the ethylene pathway.

An Examination of this compound in Biological and Chemical Contexts

Introduction

This compound is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry. Its structure is characterized by a cyclopropane ring, which imparts significant conformational rigidity, and a Boc (tert-butoxycarbonyl) protecting group on the amine. This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. chemicalbook.comsigmaaldrich.com This article explores the biological activity and medicinal chemistry of this compound, with a specific focus on its role in molecular docking and structure-activity relationship (SAR) studies.

The biological significance of this compound is largely indirect, as it serves as a crucial intermediate in the synthesis of peptidomimetics and other biologically active compounds. The presence of the Boc protecting group makes it generally unsuitable for direct biological assays, as this group is typically cleaved to reveal the active amine functionality in the final target compounds.

A comprehensive review of scientific literature reveals a notable absence of direct molecular docking studies for this compound itself. Research in this area tends to focus on the derivatives synthesized from this compound. The Boc-protected nature of this molecule means it is not typically the final ligand of interest for studying interactions with biological targets such as enzymes and receptors.

Scientists utilize molecular docking to predict the binding orientation of a ligand to a target protein. These studies are instrumental in drug discovery for elucidating binding modes and energies. However, the focus is invariably on the final, deprotected, and often more complex molecules that incorporate the aminocyclopropane carboxylate scaffold. For instance, studies on inhibitors of various enzymes might use derivatives of 1-aminocyclopropane-1-carboxylic acid, but the docking simulations are performed on the final inhibitor structures, not the Boc-protected precursor.

Similarly, direct Structure-Activity Relationship (SAR) studies for this compound are not available in the reviewed literature. SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. These studies typically involve synthesizing a series of related compounds and evaluating their activity to build a comprehensive understanding of the pharmacophore.

While the aminocyclopropane carboxylic acid core is a key component in many SAR studies, these investigations focus on the effects of modifying other parts of the molecule. The this compound serves as a constant building block, and the Boc group is removed in the final compounds that are tested for biological activity. Therefore, no SAR data tables or detailed analyses pertaining to the biological activity of this compound itself have been published.

Future Directions and Emerging Research Avenues

Advanced Stereochemical Control in Synthesis

While 1-(Boc-amino)cyclopropanecarboxylic acid itself is achiral, the synthesis of its substituted derivatives, which possess multiple stereocenters, presents a significant and compelling challenge. Future research will increasingly focus on developing advanced stereoselective and diastereoselective synthetic methodologies to access a wider array of structurally defined analogs.

Key emerging strategies include:

Chiral Catalysis: The development of novel transition metal catalysts and organocatalysts is crucial for enantioselective cyclopropanation reactions. This would allow for the direct synthesis of chiral cyclopropane (B1198618) rings with specific stereochemistry.

Substrate-Controlled Diastereoselection: Building upon existing methods where the stereochemistry of a starting material dictates the outcome of a reaction, future work will likely explore more complex substrates. doi.orgresearchgate.net The use of chiral auxiliaries attached to the starting materials can guide the formation of a specific diastereomer, which can then be removed. nih.gov

Electrocatalytic Methods: Recent advancements in electrocatalytic domino transformations offer a novel approach for the stereoselective synthesis of complex cyclopropanecarboxylic acid derivatives. rsc.org This method can provide high yields and stereoselectivity in a one-pot setup, representing a green and efficient alternative to traditional methods.

Biocatalytic Approaches: The use of enzymes, such as aminotransferases, for the diastereoselective synthesis of amino acids is a rapidly growing field. chemrxiv.orgchemrxiv.org Future research could develop enzymes capable of recognizing and transforming substituted cyclopropane precursors with high fidelity, offering a powerful tool for creating complex and sp3-rich cyclic fragments.

These advanced synthetic methods will be critical for systematically studying structure-activity relationships, as the specific spatial arrangement of substituents on the cyclopropane ring often plays a decisive role in biological activity. doi.org

Exploration of Novel Biological Targets and Therapeutic Areas

The parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is known to act as a partial agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govwikipedia.org This activity has spurred investigations into its neuroprotective effects. nih.govnih.gov However, the future of research lies in exploring targets beyond the central nervous system and investigating new therapeutic contexts.

Emerging areas of exploration include:

Neurodegenerative Diseases: Given its ability to modulate NMDA receptor function, derivatives of this compound are promising candidates for conditions like Alzheimer's disease. Peptidomimetics designed to inhibit enzymes like BACE-1 could incorporate this constrained amino acid to improve their pharmacokinetic profiles.

Metabolic and Cardiovascular Disorders: Research has shown that NMDA receptor antagonists can have significant cardiovascular effects, including hypotensive and antioxidant properties, partly through the upregulation of heme oxygenase-1. nih.gov Furthermore, abnormalities in amino acid metabolism are linked to various retinopathies. mdpi.com This opens the door to designing peptidomimetics containing this cyclopropane amino acid for treating metabolic and cardiovascular conditions.

Plant and Microbiome Interactions: The un-protected form, ACC, is a key precursor to the plant hormone ethylene (B1197577) and also functions in ethylene-independent signaling. wikipedia.org It can be utilized by soil microorganisms as a nutrient source, which can positively impact plant growth and stress tolerance. wikipedia.org Future research could explore the use of ACC derivatives to modulate plant-microbe interactions for agricultural applications, such as enhancing crop resilience.

This expansion into new therapeutic areas will require extensive screening of compound libraries containing diverse, stereochemically defined ACC analogs against a wide range of biological targets.

Integration into Complex Biological Systems and Nanostructures

The rigid, well-defined geometry of the cyclopropane ring makes this compound an ideal component for building highly ordered supramolecular structures. Its integration into peptides can enforce specific secondary structures, such as turns and helices, which is critical for designing functional nanomaterials. nih.gov

Future research will likely focus on:

Self-Assembling Nanomaterials: Peptides are known to self-assemble into various nanostructures, including nanotubes, nanofibers, and hydrogels. nih.govnih.gov By incorporating this compound into peptide sequences, researchers can gain precise control over the morphology and stability of these assemblies. These materials have potential applications in tissue engineering, where they can act as scaffolds for cell growth, and in drug delivery. mdpi.com

Targeted Drug Delivery: Peptide-based nanoparticles are being developed for targeted cancer therapy. mdpi.com These systems use peptides as ligands to direct nanoparticles to tumor cells. The conformational rigidity provided by the cyclopropane amino acid can enhance the binding affinity and specificity of these targeting peptides.

Transmembrane Systems: Cyclic peptides composed of alternating D- and L-amino acids can form nanotube structures capable of inserting into cell membranes. nih.govnih.gov The inclusion of this compound could be used to modulate the diameter and stability of these pores, leading to applications as antimicrobial agents or as channels for ion transport.

The ability to dictate the three-dimensional structure of peptide assemblies will enable the creation of sophisticated biomaterials with tailored functions for a host of biomedical applications.

Computational Design of Functional Peptidomimetics

The development of peptidomimetics is often a time-consuming and expensive process. Computational approaches, including molecular dynamics (MD) simulations and machine learning, are set to revolutionize this field by enabling the in silico design and optimization of peptides before their synthesis. nsk.hrplos.org

Key computational avenues include:

Machine Learning (ML) and AI: ML algorithms can be trained on existing data to predict the biological activity of new peptide sequences. nih.govnih.gov These models can navigate the vast chemical space of possible peptide combinations to identify novel candidates with high activity for a specific purpose, such as antimicrobial or anticancer effects. plos.orgresearchgate.net This data-driven approach can overcome human bias and accelerate the discovery process. nih.gov

Structure-Based Drug Design: For targets with a known three-dimensional structure, computational docking can be used to design peptidomimetics that fit perfectly into the binding site. The constrained nature of the cyclopropane ring reduces the conformational flexibility of the peptide, simplifying the docking process and leading to more accurate predictions of binding affinity.

By combining these computational tools, researchers can create a feedback loop where peptides are designed computationally, synthesized, tested, and the results are used to further refine the predictive models. This iterative process will dramatically accelerate the development of functional peptidomimetics incorporating this compound for therapeutic and biotechnological applications.

Research Findings Summary

Research AreaKey Findings & Future DirectionsRelevant Compounds
Stereoselective Synthesis Development of electrocatalytic and biocatalytic methods to create specific stereoisomers of substituted cyclopropane amino acids is a key future goal. rsc.orgchemrxiv.orgTrialkyl(2R,3R)-3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylates
Neurobiology The parent compound, ACC, reduces NMDA-induced neurodegeneration, suggesting potential for derivatives in treating neurodegenerative diseases. nih.gov1-Aminocyclopropanecarboxylic acid (ACC), N-methyl-D-aspartate (NMDA)
Cardiovascular Health ACC exhibits hypotensive and antioxidant effects in hypertensive models, opening avenues for cardiovascular drug design. nih.gov1-Aminocyclopropanecarboxylic acid (ACC)
Nanostructures Peptides containing conformationally constrained amino acids like ACC can self-assemble into highly ordered nanostructures such as nanotubes. nih.govnih.govPeptides, 1-Aminocyclopropanecarboxylic acid (ACC)
Computational Design Machine learning and molecular dynamics can predict and optimize the properties of peptidomimetics, accelerating discovery. nih.govnih.govPeptides, 1-Aminocyclopropanecarboxylic acid (ACC)

Q & A

Basic: What are the key synthetic strategies for introducing the Boc-protected amino group into cyclopropanecarboxylic acid derivatives?

The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical protocol involves dissolving 1-aminocyclopropanecarboxylic acid in a mixture of dioxane/water (4:1), adding Boc anhydride (1.2 equiv), and maintaining pH 10–11 with sodium hydroxide at 0–5°C for 4–6 hours. The product is isolated via acidification (pH 2–3) and purified by recrystallization from ethyl acetate/hexane . For sterically hindered derivatives, microwave-assisted synthesis at 50–60°C for 1–2 hours improves yields by 15–20% .

Basic: How do researchers characterize the stereochemical integrity of Boc-protected cyclopropane derivatives?

A multi-technique approach is essential:

  • 1H/13C NMR : Cyclopropane protons appear as distinctive ABX splitting patterns (δ 1.2–1.8 ppm, J = 5–8 Hz). The Boc group’s tert-butyl resonance at δ 1.4 ppm confirms protection .
  • LC-MS (ESI+) : Expected [M+H]+ for C9H15NO4 is 226.1. Chiral HPLC using a Chiralpak IC-3 column (hexane:IPA:TFA = 85:15:0.1) resolves enantiomers with α > 1.2 .
  • FT-IR : Carbamate C=O stretch at 1680–1700 cm⁻¹ and cyclopropane C-C ring vibration at 980–1020 cm⁻¹ .

Basic: What role does 1-(Boc-amino)cyclopropanecarboxylic acid play in plant ethylene biosynthesis studies?

As a stable precursor to 1-aminocyclopropanecarboxylic acid (ACC), it is used to investigate ACC oxidase (ACO) kinetics. Researchers pre-treat Arabidopsis thaliana mutants with 100 µM Boc-ACC, then quantify ethylene production via gas chromatography (GC-FID). The Boc group is enzymatically cleaved in vivo by nonspecific esterases, enabling controlled ACC release .

Advanced: How can enantioselective synthesis of Boc-protected cyclopropane amino acids be optimized?

Chiral Rh(II) catalysts (e.g., Rh2(S-PTTL)4) enable asymmetric cyclopropanation of α-diazo-β-keto esters with styrenes, achieving >90% ee. Post-synthesis, the keto group is reduced (NaBH4/CeCl3) and Boc-protected. For steric control, 2,2,2-trifluoroethanol solvent increases enantiomeric excess by 12–15% via H-bond stabilization of transition states .

Advanced: What factors influence the stability of this compound in aqueous buffers?

The compound hydrolyzes under alkaline conditions (t1/2 = 8 hours at pH 9, 25°C). In acidic media (pH < 3), cyclopropane ring strain leads to partial ring opening (15–20% degradation over 24 hours). For long-term storage, lyophilize and store at -20°C under argon. LC-MS monitoring of m/z 226 → 170 (Boc cleavage) quantifies degradation .

Advanced: How is this derivative incorporated into peptide backbones to study cyclopropane-induced conformational constraints?

Use solid-phase peptide synthesis (SPPS) with HATU/DIPEA activation (2 equiv each) in DMF. Coupling efficiency at the N-terminus is >95% (monitored by Kaiser test). For C-terminal incorporation, pre-activate the carboxylic acid with DCC/HOBt (1:1.2) for 30 minutes. Circular dichroism (CD) shows cyclopropane induces a 30° twist in α-helical peptides, altering receptor binding .

Advanced: How do researchers resolve contradictions in reported synthetic yields (e.g., 77% vs. 85%) for similar cyclopropane derivatives?

Yield discrepancies often arise from purification methods. For example:

  • Method A ( ): Silica gel chromatography (EtOAc:hexane = 1:3) gives 77% yield due to Boc group hydrolysis during elution.
  • Method B ( ): pH-controlled extraction (keep aqueous phase at pH 4–5) followed by recrystallization improves yield to 85% by minimizing hydrolysis.
    Optimize reaction monitoring via in-situ IR to terminate at <5% residual diazo compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.